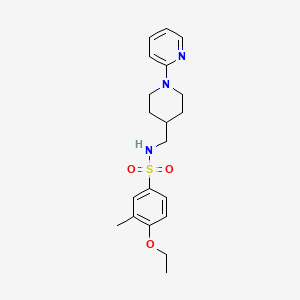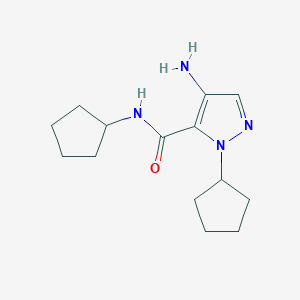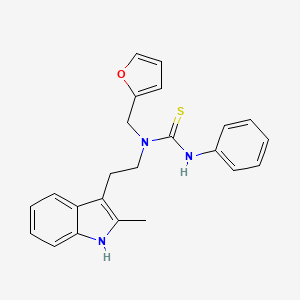
1-(furan-2-ylmethyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)-3-phenylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(furan-2-ylmethyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)-3-phenylthiourea is a chemical compound that has drawn the attention of researchers in the field of medicinal chemistry. This compound is a thiourea derivative that has shown potential as an anticancer agent. In
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for 1-(furan-2-ylmethyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)-3-phenylthiourea involves the reaction of furan-2-carbaldehyde with 2-(2-methyl-1H-indol-3-yl)ethylamine to form the corresponding imine. This imine is then reacted with phenyl isothiocyanate to form the desired thiourea product.
Starting Materials
Furan-2-carbaldehyde, 2-(2-methyl-1H-indol-3-yl)ethylamine, Phenyl isothiocyanate
Reaction
Step 1: Furan-2-carbaldehyde is reacted with 2-(2-methyl-1H-indol-3-yl)ethylamine in the presence of a suitable solvent and a catalyst to form the corresponding imine., Step 2: The imine is then reacted with phenyl isothiocyanate in the presence of a base to form the desired thiourea product., Step 3: The product is purified by recrystallization or column chromatography.
Mécanisme D'action
The exact mechanism of action of 1-(furan-2-ylmethyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)-3-phenylthiourea is not fully understood. However, it has been suggested that the compound may inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. Inhibition of this enzyme can lead to cell cycle arrest and apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
Studies have shown that 1-(furan-2-ylmethyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)-3-phenylthiourea can induce oxidative stress in cancer cells, leading to DNA damage and cell death. The compound has also been shown to inhibit the migration and invasion of cancer cells, which is important for preventing metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(furan-2-ylmethyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)-3-phenylthiourea in lab experiments is its cytotoxic activity against a range of cancer cell lines. This makes it a promising candidate for further development as an anticancer agent. However, one limitation is that the exact mechanism of action is not fully understood, which makes it difficult to optimize the compound for maximum efficacy.
Orientations Futures
There are several future directions for the research on 1-(furan-2-ylmethyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)-3-phenylthiourea. One direction is to further explore the mechanism of action of the compound, which could lead to the development of more potent derivatives. Another direction is to study the pharmacokinetics and pharmacodynamics of the compound in animal models, which could provide valuable information for clinical trials. Additionally, the compound could be tested in combination with other anticancer agents to determine if it has synergistic effects.
Applications De Recherche Scientifique
1-(furan-2-ylmethyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)-3-phenylthiourea has been studied for its potential as an anticancer agent. In vitro studies have shown that the compound has cytotoxic activity against a range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. The compound has also been shown to induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
1-(furan-2-ylmethyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-3-phenylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3OS/c1-17-20(21-11-5-6-12-22(21)24-17)13-14-26(16-19-10-7-15-27-19)23(28)25-18-8-3-2-4-9-18/h2-12,15,24H,13-14,16H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSZOSVQHUSSVGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCN(CC3=CC=CO3)C(=S)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(furan-2-ylmethyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)-3-phenylthiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

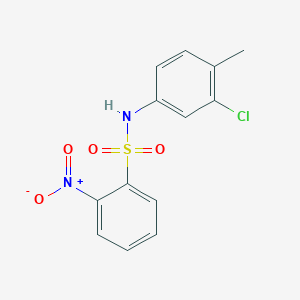
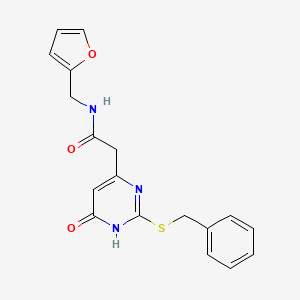
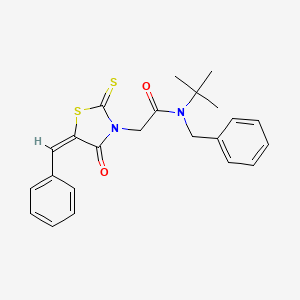
![5-amino-6-methylfuro[3,2-c]pyridin-4(5H)-one](/img/structure/B2951805.png)
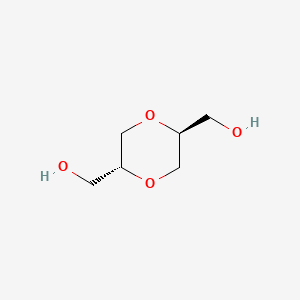
![ethyl 1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B2951812.png)
![2-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide hydrochloride](/img/structure/B2951813.png)
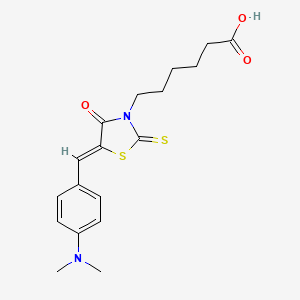
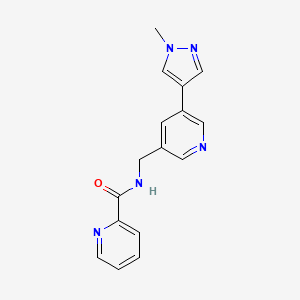
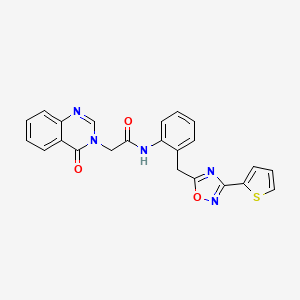
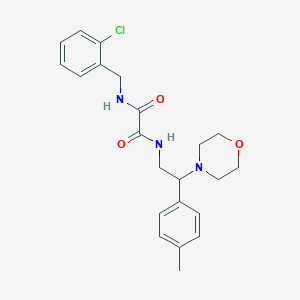
![4-Aminospiro[1,3-oxazole-5,4'-2,3-dihydro-1H-naphthalene]-2-one](/img/no-structure.png)
